4-(2,6-dipyridin-2-ylpyridin-4-yl)benzonitrile
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Overview
Description
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile is an organic compound that features a unique structure with multiple pyridine rings and a benzonitrile group. This compound is known for its rigid ditopic ligand properties, making it valuable in the synthesis of metal complexes and various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzonitrile typically involves the use of pyridine derivatives and benzonitrile. One common method includes the reaction of 2,6-dipyridin-2-ylpyridine with a benzonitrile derivative under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced forms of the compound with altered electronic properties .
Scientific Research Applications
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzonitrile involves its ability to act as a ligand, forming complexes with metal ions. These complexes can exhibit unique electronic and catalytic properties, which are utilized in various applications. The molecular targets and pathways involved depend on the specific metal ion and the structure of the complex formed .
Comparison with Similar Compounds
Similar Compounds
2,2’6’,2’'-Terpyridine: A tridentate ligand with similar coordination properties.
4-(2,2’6’,2’‘-Terpyridin-4’-yl)benzoic acid: Another compound with a similar structure but different functional groups.
Uniqueness
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile is unique due to its rigid ditopic ligand structure, which allows it to form stable complexes with various metal ions. This property makes it valuable in the synthesis of metal complexes with specific electronic and catalytic properties .
Properties
CAS No. |
502622-86-8 |
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Molecular Formula |
C22H14N4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-(2,6-dipyridin-2-ylpyridin-4-yl)benzonitrile |
InChI |
InChI=1S/C22H14N4/c23-15-16-7-9-17(10-8-16)18-13-21(19-5-1-3-11-24-19)26-22(14-18)20-6-2-4-12-25-20/h1-14H |
InChI Key |
RLSYALQFASMBME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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